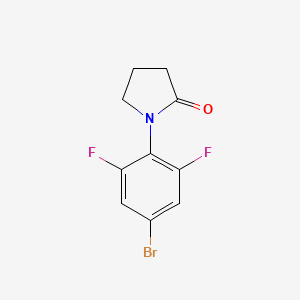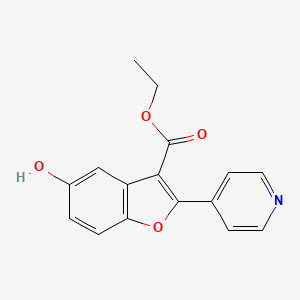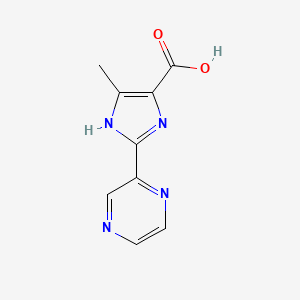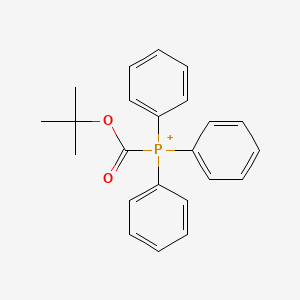
tert-Butyl Triphenylphosphoranecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl Triphenylphosphoranecarboxylate is an organophosphorus compound that features a tert-butyl group, three phenyl groups, and a phosphoranecarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl Triphenylphosphoranecarboxylate typically involves the reaction of triphenylphosphine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Reactants: Triphenylphosphine and tert-butyl chloroformate.
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is often conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Catalysts: In some cases, a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure controls.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
化学反应分析
Types of Reactions
tert-Butyl Triphenylphosphoranecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
科学研究应用
tert-Butyl Triphenylphosphoranecarboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of tert-Butyl Triphenylphosphoranecarboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways include:
Nucleophilic Attack: The phosphorus atom can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler analog without the tert-butyl group.
tert-Butylphosphine: Contains the tert-butyl group but lacks the triphenyl moiety.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine.
Uniqueness
tert-Butyl Triphenylphosphoranecarboxylate is unique due to the combination of the bulky tert-butyl group and the triphenylphosphine structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
属性
CAS 编号 |
159054-26-9 |
|---|---|
分子式 |
C23H24O2P+ |
分子量 |
363.4 g/mol |
IUPAC 名称 |
(2-methylpropan-2-yl)oxycarbonyl-triphenylphosphanium |
InChI |
InChI=1S/C23H24O2P/c1-23(2,3)25-22(24)26(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3/q+1 |
InChI 键 |
CXTXUYZGZHXVLG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


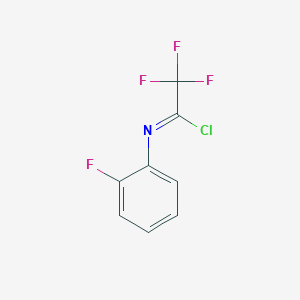
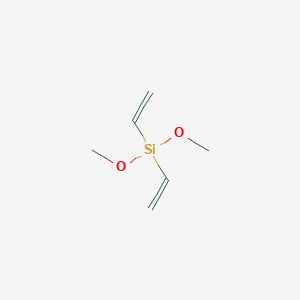

![6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13701318.png)
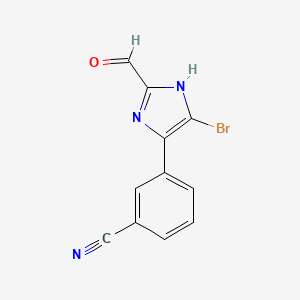
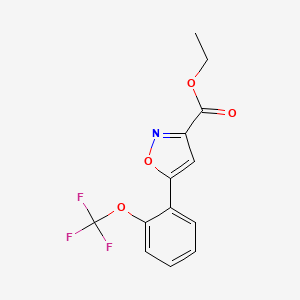
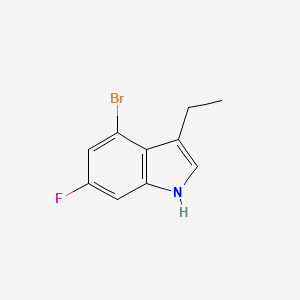
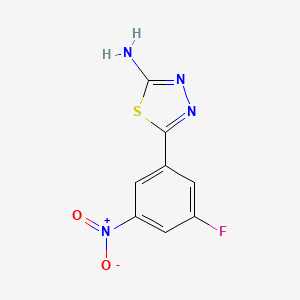
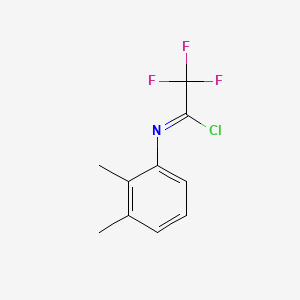
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)
